molecular formula C20H20N2S2 B12138846 3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B12138846
M. Wt: 352.5 g/mol
InChI Key: WSPSECOHRBTXHM-UHFFFAOYSA-N
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Description

3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of quinoline derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiolo group and the aniline moiety. Common reagents used in these reactions include halogenated quinolines, thiols, and aniline derivatives. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction produces tetrahydroquinoline derivatives. Substitution reactions result in a wide range of functionalized quinoline compounds.

Scientific Research Applications

3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
  • 3-methyl-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-methyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H20N2S2

Molecular Weight

352.5 g/mol

IUPAC Name

4,4,8-trimethyl-N-(3-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H20N2S2/c1-12-6-5-7-14(10-12)21-19-17-15-11-13(2)8-9-16(15)22-20(3,4)18(17)23-24-19/h5-11,22H,1-4H3

InChI Key

WSPSECOHRBTXHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)C)(C)C)SS2

Origin of Product

United States

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